Nacubactam - 1452458-86-4

Nacubactam

Catalog Number: EVT-275906
CAS Number: 1452458-86-4
Molecular Formula: C9H16N4O7S
Molecular Weight: 324.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nacubactam is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. [, ] It plays a crucial role in combating bacterial resistance, particularly in Gram-negative bacteria like Enterobacterales. [, ] Nacubactam is currently in clinical development and is not yet approved for clinical use. [, ]

  • β-lactamase inhibition: Nacubactam effectively inhibits a broad spectrum of serine β-lactamases, including class A (e.g., extended-spectrum β-lactamases, KPC), class C (e.g., AmpC), and some class D enzymes (e.g., OXA-48). [, , , , ]
  • Penicillin-binding protein 2 (PBP2) inhibition: Nacubactam directly inhibits PBP2 in Enterobacterales, leading to intrinsic antibacterial activity. [, , ] Furthermore, it demonstrates a synergistic "enhancer" effect when combined with β-lactams that bind to penicillin-binding protein 3 (PBP3). [] This dual activity makes Nacubactam a promising candidate for combating multidrug-resistant bacterial infections.
Synthesis Analysis

The synthesis of Nacubactam and its analogues often involves multistep procedures with modifications to the core DBO structure. A common strategy utilizes commercially available starting materials like (3-aminoazetidin-1-yl)(methoxy)oxo-λ6-sulfanylidene)acetic acid or its derivatives. [] The synthesis typically involves protection and deprotection steps, coupling reactions (e.g., using HATU or DCC), and hydrogenation to introduce desired functionalities. [] Optimization of reaction conditions, such as solvent selection and temperature control, is crucial for achieving optimal yields and purity.

Molecular Structure Analysis

Nacubactam shares the characteristic DBO core structure with other DBO-based β-lactamase inhibitors like avibactam and relebactam. [] Structural modifications on the DBO core dictate the specific interactions with the target β-lactamases, impacting their inhibitory potency and spectrum of activity. Crystallographic studies provide valuable insights into the binding interactions of Nacubactam with β-lactamases, revealing key residues involved in the formation of stable enzyme-inhibitor complexes. [, ] Understanding these structural features is critical for designing novel DBO derivatives with improved activity against evolving β-lactamases.

Chemical Reactions Analysis

Nacubactam, like other DBO-based inhibitors, primarily undergoes a chemical reaction with the active site serine residue of β-lactamases. [] This reaction involves the opening of the DBO ring and the formation of a stable carbamoyl-enzyme adduct, leading to irreversible enzyme inhibition. [, ] The rate of carbamoylation and the stability of the resulting adduct are crucial determinants of the inhibitor's efficacy. Analyzing these chemical reactions provides insights into the mechanism of inhibition and aids in the development of DBO derivatives with improved pharmacological properties.

Mechanism of Action
  • β-Lactamase Inhibition: Nacubactam acts as a suicide substrate for β-lactamases. [, ] It forms a covalent bond with the active site serine residue of the enzyme through a process known as carbamoylation. [, ] This irreversible binding prevents the β-lactamase from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity. []
  • PBP2 Inhibition: Nacubactam directly binds to and inhibits PBP2, an essential enzyme involved in bacterial cell wall synthesis, leading to bacterial cell death. [, ] This intrinsic antibacterial activity contributes to its effectiveness against Enterobacterales, even in the absence of a partner β-lactam. [, ] Additionally, this PBP2 inhibition enhances the activity of β-lactams that target PBP3, resulting in a synergistic effect. []
Applications

Nacubactam's primary application in scientific research is as a potent β-lactamase inhibitor to combat the growing threat of antibiotic resistance, especially in Gram-negative bacteria. [, ] Specific applications include:

  • Overcoming carbapenem resistance: Nacubactam effectively restores the activity of meropenem against carbapenem-resistant Enterobacterales (CRE), including strains harboring Klebsiella pneumoniae carbapenemases (KPCs), oxacillinases (OXAs), and metallo-β-lactamases (MBLs). [, , , , , , ]
  • Treating complicated urinary tract infections (cUTIs): Studies demonstrate the potential of meropenem-nacubactam in treating cUTIs caused by multidrug-resistant Enterobacterales, including isolates resistant to ceftazidime-avibactam. []
  • Combating respiratory infections: Research suggests the efficacy of meropenem-nacubactam against β-lactamase-producing Enterobacterales in lung infection models, highlighting its potential in treating respiratory tract infections. [, , ]
  • Combating Mycobacterium abscessus complex (MABC): Nacubactam, combined with β-lactams like meropenem, shows promise in inhibiting the growth of MABC clinical isolates, highlighting its potential use against this challenging pathogen. []
Future Directions
  • Resistance monitoring: Continuous surveillance for the emergence of Nacubactam resistance is vital to guide its optimal use and develop strategies to mitigate resistance development. []
  • Novel combinations: Exploring Nacubactam's potential in combination with other β-lactams beyond meropenem, cefepime, and aztreonam may broaden its therapeutic applications. [, , ]
  • Structure-activity relationship studies: Further investigation into the structure-activity relationship of Nacubactam and its analogues can guide the development of next-generation DBO inhibitors with improved potency, spectrum, and pharmacological properties. []

Avibactam

Compound Description: Avibactam is a diazabicyclooctane (DBO) β-lactamase inhibitor that acts on class A and C β-lactamases. It is clinically used in combination with ceftazidime. [, ]

Relebactam

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. []

Relevance: Ceftazidime is often combined with Avibactam to overcome resistance mediated by certain β-lactamases. While Nacubactam also demonstrates synergy with ceftazidime, their combined efficacy and spectrum of activity may differ. []

Meropenem

Compound Description: Meropenem is a carbapenem antibiotic with a broad spectrum of activity. [, ]

Relevance: Meropenem is a frequently investigated β-lactam partner for Nacubactam. The combination of Meropenem and Nacubactam demonstrates synergistic activity against a wide range of β-lactamase-producing bacteria. [, ]

Aztreonam

Compound Description: Aztreonam is a monobactam antibiotic resistant to hydrolysis by many β-lactamases. []

Relevance: Similar to Meropenem, Aztreonam is studied in combination with Nacubactam. This combination shows potential, particularly against metallo-β-lactamase-producing bacteria, where other combinations might be less effective. []

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic with a broader spectrum of activity compared to ceftazidime. []

Relevance: Cefepime is another β-lactam antibiotic under investigation for combination therapy with Nacubactam. This combination demonstrates promising in vitro activity against a broad range of resistant Enterobacteriaceae. []

Zidebactam

Compound Description: Zidebactam is a novel DBO β-lactamase inhibitor currently under clinical development. [, ]

Taniborbactam

Compound Description: Taniborbactam is a cyclic boronate β-lactamase inhibitor currently under clinical development. []

Relevance: Taniborbactam, unlike Nacubactam, belongs to the cyclic boronate class of β-lactamase inhibitors. This difference in structure may result in different pharmacological profiles and activity against specific β-lactamases. []

Durlobactam

Compound Description: Durlobactam is another novel DBO β-lactamase inhibitor being investigated for clinical use. []

Vaborbactam

Compound Description: Vaborbactam is a cyclic boronate β-lactamase inhibitor already approved for clinical use in combination with meropenem. []

Relevance: Vaborbactam, similar to Taniborbactam, is a cyclic boronate inhibitor, unlike Nacubactam, which is a DBO inhibitor. Despite their shared target (β-lactamases), their structural differences likely result in variations in their activity and pharmacological properties. []

Mecillinam

Compound Description: Mecillinam is a β-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP2). []

Relevance: Mecillinam's mechanism of action and target (PBP2) provide insight into the potential resistance mechanisms related to Nacubactam, which also demonstrates some level of PBP2 inhibition. []

Properties

CAS Number

1452458-86-4

Product Name

Nacubactam

IUPAC Name

[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C9H16N4O7S

Molecular Weight

324.31 g/mol

InChI

InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1

InChI Key

RSBPYSTVZQAADE-RQJHMYQMSA-N

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN

Solubility

Soluble in DMSO and water

Synonyms

Nacubactam; RG-6080; RG 6080; RG6080; FPI-1459; FPI 1459; FPI1459; OP-0595; OP 0595; OP0595

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.